molecular formula C19H17Br2NO4 B14223894 1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione CAS No. 823809-85-4

1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione

Cat. No.: B14223894
CAS No.: 823809-85-4
M. Wt: 483.1 g/mol
InChI Key: NMXGOAXNRLXSOG-UHFFFAOYSA-N
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Description

1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione is an organic compound characterized by the presence of bromine, nitro, and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione typically involves multi-step organic reactions. One common method includes the bromination of phenyl rings followed by the introduction of nitro groups and the formation of the heptane-1,7-dione backbone. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can facilitate binding to certain enzymes or receptors. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Bis(2-chlorophenyl)-4-nitroheptane-1,7-dione
  • 1,7-Bis(2-fluorophenyl)-4-nitroheptane-1,7-dione
  • 1,7-Bis(2-iodophenyl)-4-nitroheptane-1,7-dione

Uniqueness

1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione is unique due to the presence of bromine atoms, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms can enhance the compound’s ability to participate in specific chemical reactions and interactions with biological targets.

Properties

CAS No.

823809-85-4

Molecular Formula

C19H17Br2NO4

Molecular Weight

483.1 g/mol

IUPAC Name

1,7-bis(2-bromophenyl)-4-nitroheptane-1,7-dione

InChI

InChI=1S/C19H17Br2NO4/c20-16-7-3-1-5-14(16)18(23)11-9-13(22(25)26)10-12-19(24)15-6-2-4-8-17(15)21/h1-8,13H,9-12H2

InChI Key

NMXGOAXNRLXSOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC(CCC(=O)C2=CC=CC=C2Br)[N+](=O)[O-])Br

Origin of Product

United States

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